(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
Brand Name:
Vulcanchem
CAS No.:
81771-85-9
VCID:
VC21163569
InChI:
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m0./s1
SMILES:
CC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-]
Molecular Formula:
C11H18ClNO
Molecular Weight:
215.72 g/mol
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
CAS No.: 81771-85-9
Cat. No.: VC21163569
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81771-85-9 |
|---|---|
| Molecular Formula | C11H18ClNO |
| Molecular Weight | 215.72 g/mol |
| IUPAC Name | [(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]azanium;chloride |
| Standard InChI | InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m0./s1 |
| Standard InChI Key | NFEIBWMZVIVJLQ-PPHPATTJSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)OC[C@H](C)[NH3+].[Cl-] |
| SMILES | CC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-] |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-] |
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